2,4-Dibromotoluene

Physicochemical Characterization Isomer Differentiation Process Chemistry

2,4-Dibromotoluene (CAS 31543-75-6) is a dibrominated toluene derivative classified as a halogenated aromatic hydrocarbon. It is a key regioisomer within the dibromotoluene family, distinguished by bromine substitution at the 2- and 4-positions of the methylbenzene ring.

Molecular Formula C7H6Br2
Molecular Weight 249.93 g/mol
CAS No. 31543-75-6
Cat. No. B1294801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromotoluene
CAS31543-75-6
Molecular FormulaC7H6Br2
Molecular Weight249.93 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)Br
InChIInChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
InChIKeyGHWYNNFPUGEYEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromotoluene CAS 31543-75-6: A Regiospecific Intermediate for Selective Arylation and Pharmaceutical Building Block Synthesis


2,4-Dibromotoluene (CAS 31543-75-6) is a dibrominated toluene derivative classified as a halogenated aromatic hydrocarbon [1]. It is a key regioisomer within the dibromotoluene family, distinguished by bromine substitution at the 2- and 4-positions of the methylbenzene ring [2]. The compound exists as a light-yellow to orange liquid with a molecular formula of C₇H₆Br₂, a molecular weight of 249.93 g/mol, and a high density of approximately 1.8176 g/cm³ at 25°C [1]. Its specific substitution pattern confers a unique steric and electronic profile that is foundational for selective cross-coupling reactions and the construction of complex molecular scaffolds in medicinal chemistry and materials science [3].

Why 2,4-Dibromotoluene Cannot Be Substituted with Isomeric Dibromotoluenes in Regiospecific Synthesis


Generic substitution within the dibromotoluene class is not scientifically valid due to the profound impact of the bromine substitution pattern on both fundamental physical properties and chemical reactivity [1]. The isomeric composition dictates specific physicochemical constants such as melting point, boiling point, and density, which directly influence purification and handling protocols [2]. More critically, the 2,4-regioisomer's unique arrangement of bromine atoms creates a distinct electronic environment and steric accessibility for each aromatic carbon, governing its behavior in subsequent functionalization steps such as Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and halogen-metal exchange reactions [3]. Selecting the incorrect isomer (e.g., 2,5- or 3,4-dibromotoluene) introduces an uncontrolled variable, leading to the formation of different regioisomeric products, altered reaction kinetics, and ultimately, failure in achieving the desired molecular architecture. Therefore, procurement decisions must be based on a quantitative, evidence-based understanding of the specific isomer's advantages.

Quantitative Differentiators of 2,4-Dibromotoluene CAS 31543-75-6 Against Structural Analogs


Physicochemical Differentiation: Melting Point, Boiling Point, and Density Comparison of Dibromotoluene Isomers

2,4-Dibromotoluene exhibits a distinct physicochemical profile when compared to its closest isomers, 2,5-dibromotoluene and 3,4-dibromotoluene. These differences are not trivial; they dictate its physical state at ambient conditions (liquid vs. solid), its behavior during distillation-based purification, and its solubility in organic media [1]. Specifically, 2,4-dibromotoluene has a melting point of -10°C, making it a liquid at room temperature, while 2,5-dibromotoluene melts at 5-6°C, meaning it can solidify in cooler storage environments, impacting handling [2]. Its boiling point of 243°C (760 mmHg) is also notably higher than that of 2,5-dibromotoluene, which boils at 236°C, indicating a difference in intermolecular forces and vapor pressure that is relevant for reaction optimization and solvent removal [1] [2].

Physicochemical Characterization Isomer Differentiation Process Chemistry

Volatility and Purification: Boiling Point Differences Enable Isomer Separation and Synthesis Control

The boiling point of 2,4-dibromotoluene (243°C at 760 mmHg) is significantly higher than that of the 2,5-isomer (236°C) and differs from the 2,3-isomer (126-128°C at 19 mmHg) and 3,4-isomer (123-124°C at 19 mmHg) [1] [2]. This quantitative difference allows for the precise separation of 2,4-dibromotoluene from other reaction byproducts or isomeric contaminants via fractional distillation, a critical factor in ensuring high purity of the final building block . The data from Marschner and Carmody demonstrate that under identical reduced pressure (19 mmHg), the boiling point of 2,4-dibromotoluene is 103-104°C, while that of 2,5-dibromotoluene is 135-136°C (at 35 mmHg), providing a clear window for purification [1].

Process Optimization Distillation Isomer Purity

Density and Refractive Index: Distinguishing 2,4-Dibromotoluene from Its Isomers for Quality Control

The density of 2,4-dibromotoluene (1.8176 g/cm³ at 25°C) is measurably higher than that of the 2,5-isomer (1.8154 g/cm³) and 3,4-isomer (1.8197 g/cm³) [1]. Similarly, its refractive index (nᴅ²⁰ 1.59637) is distinct from other isomers (e.g., 2,5-isomer: nᴅ²⁰ 1.59984; 3,4-isomer: nᴅ²⁰ 1.59787) [1]. These precise, instrument-measurable constants are essential for in-process quality control, incoming material verification, and confirming the identity and purity of the compound against specification sheets. The specific combination of density (1.85 g/mL at 20°C) and refractive index (1.601) is a definitive fingerprint for 2,4-dibromotoluene [2].

Quality Control Identity Testing Analytical Chemistry

Synthetic Utility: 2,4-Dibromotoluene as a Validated Intermediate in a High-Value Pharmaceutical Synthesis

The regiospecific utility of 2,4-dibromotoluene is concretely demonstrated in its use as a key starting material for the synthesis of 2,4-dibromobenzyl alcohol, a valuable pharmaceutical intermediate, as outlined in Chinese patent CN113480410A [1]. The synthesis involves a multi-step sequence: free-radical bromination of 2,4-dibromotoluene to yield 2,4-dibromobenzyl bromide, followed by acetate substitution and alkaline hydrolysis. This patent explicitly validates the use of 2,4-dibromotoluene over other potential precursors due to its specific substitution pattern, which directs the bromination to the benzylic position, enabling the construction of the desired molecular scaffold. The process avoids hazardous reagents (e.g., cyanides) required in alternative literature routes, highlighting the strategic advantage of selecting this specific isomer [1].

Medicinal Chemistry Synthetic Methodology Drug Discovery

Validated Application Scenarios for 2,4-Dibromotoluene Based on Its Distinctive Properties


Precision Synthesis of Biaryl Pharmacophores via Regioselective Suzuki-Miyaura Coupling

2,4-Dibromotoluene serves as an ideal substrate for sequential Suzuki-Miyaura cross-couplings due to the differential reactivity of its two bromine atoms [1]. The bromine at the 4-position (para to the methyl group) is typically more reactive toward oxidative addition with palladium(0) catalysts than the bromine at the 2-position, which is sterically hindered by the ortho-methyl group. This inherent selectivity allows chemists to perform orthogonal couplings: first, introducing an aryl or heteroaryl group at the 4-position, followed by a second coupling at the more sterically congested 2-position, enabling the efficient construction of complex, unsymmetrical biaryl motifs common in drug candidates and advanced materials [1]. The distinct boiling point and density also ensure the intermediate mono- and di-coupled products can be tracked and purified effectively.

Scalable and Safe Synthesis of 2,4-Dibromobenzyl Alcohol for Drug Discovery

As documented in patent CN113480410A, 2,4-dibromotoluene is the designated starting material for a safe, industrial-scale synthesis of 2,4-dibromobenzyl alcohol, a versatile intermediate for pharmaceutical and agrochemical research [2]. The described method uses N-bromosuccinimide (NBS) for benzylic bromination, followed by mild hydrolysis, avoiding the use of highly toxic cyanide salts or pyrophoric metal hydrides required in alternative routes. For research and development teams, selecting 2,4-dibromotoluene from a qualified supplier ensures alignment with a validated process that prioritizes operational safety and scalability.

Material Science: Precursor for Functionalized Monomers and Ligands

The ability of 2,4-dibromotoluene to undergo sequential functionalization makes it a valuable building block for synthesizing monomers and ligands with tailored electronic and steric properties [1]. For example, the bromine atoms can be replaced with boronic esters, amines, or alkynyl groups to create functionalized arenes. These molecules can serve as monomers for high-performance polymers with specific optical or electronic characteristics, or as ligands for transition-metal catalysts. The well-defined physicochemical constants (e.g., boiling point, density) of 2,4-dibromotoluene facilitate the purification of these advanced intermediates, ensuring high purity in the final materials [3].

Analytical Standard for Method Development and Quality Control of Halogenated Aromatics

Owing to its clearly defined and distinctive physicochemical properties, including a precise boiling point (243°C), density (1.85 g/mL), and refractive index (1.601), 2,4-dibromotoluene can serve as a high-quality standard for developing and validating analytical methods for halogenated aromatic compounds [3]. It can be used to calibrate GC or HPLC systems, test the efficiency of a new distillation apparatus, or serve as a model compound in studies investigating the environmental fate or separation of brominated organic pollutants [3]. Its availability in high purity (typically >98% by GC) from reputable vendors makes it a reliable choice for such applications .

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